A Technical Whitepaper on 5-Methylpyrazolo[1,5-a]pyridine: Structural Nuances, Chemical Properties, and Synthetic Methodologies
A Technical Whitepaper on 5-Methylpyrazolo[1,5-a]pyridine: Structural Nuances, Chemical Properties, and Synthetic Methodologies
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a privileged, fused bicyclic system that has garnered intense interest in modern medicinal chemistry and organic synthesis[1]. As a bioisostere for indole and azaindole, it offers a unique electronic profile—lacking an N-H hydrogen bond donor—which significantly improves membrane permeability and metabolic stability[2]. Among its derivatives, 5-Methylpyrazolo[1,5-a]pyridine (CAS: 104468-72-6) stands out as a highly versatile building block. The strategic placement of the methyl group at the C5 position provides critical steric shielding and an inductive electron-donating effect, making it an invaluable intermediate in the development of targeted therapeutics, including PI3Kγ/δ inhibitors[3] and HIV-1 reverse transcriptase inhibitors[4].
This whitepaper provides an in-depth technical analysis of the 5-methylpyrazolo[1,5-a]pyridine core, detailing its structural architecture, regioselective reactivity, and field-proven synthetic protocols.
Structural Architecture and Electronic Profile
A common point of confusion in the literature is the numbering convention of the pyrazolo[1,5-a]pyridine ring system. Following standard IUPAC nomenclature for fused heterocycles, the pyrazole nitrogen is designated as N1, the bridgehead carbon is C3a, and the bridgehead nitrogen is N7a. Consequently, the carbon atoms of the pyridine ring are numbered 4 through 7.
When synthesizing this core from a 4-substituted pyridine (such as 4-methylpyridine), the methyl substituent ultimately resides at the C5 position of the resulting pyrazolo[1,5-a]pyridine[4].
Electronically, the molecule is a 10
Table 1: Physicochemical Properties of 5-Methylpyrazolo[1,5-a]pyridine
| Property | Value |
| Chemical Name | 5-Methylpyrazolo[1,5-a]pyridine |
| CAS Registry Number | 104468-72-6 |
| Molecular Formula | C8H8N2 |
| Molecular Weight | 132.16 g/mol |
| InChIKey | ZSUAJRFGCWDEKK-UHFFFAOYSA-N |
| Physical Form | Liquid (at standard temperature and pressure) |
| Purity (Commercial Standard) |
Synthetic Methodologies: The 1,3-Dipolar Cycloaddition Route
In our laboratory experience, the synthesis of the 5-methylpyrazolo[1,5-a]pyridine core is most robustly achieved via a tandem N-amination/1,3-dipolar cycloaddition sequence[5]. The choice of starting material and aminating agent dictates the efficiency of the cascade.
Synthetic workflow for 5-methylpyrazolo[1,5-a]pyridine core via 1,3-dipolar cycloaddition.
Quantitative Yield Analysis
The position of the methyl group on the starting pyridine significantly impacts the cyclization efficiency due to steric and electronic factors. As demonstrated in recent fragment-based drug design studies[4], 4-methylpyridine provides the optimal balance for this reaction.
Table 2: Impact of Methyl Substitution Position on Cycloaddition Yield[5]
| Starting Material | Resulting Pyrazolo[1,5-a]pyridine | Isolated Yield (%) | Mechanistic Observation |
| 3-Methylpyridine | Ethyl 4-Methyl... (Regioisomer A) | 21% | Steric hindrance at the C2 position of pyridine during cyclization. |
| 3-Methylpyridine | Ethyl 6-Methyl... (Regioisomer B) | 9% | Electronic deactivation; minor regioisomer. |
| 4-Methylpyridine | Ethyl 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylate | 57% | Optimal balance of sterics and +I electronic activation. |
Step-by-Step Experimental Protocol
Self-Validating System for Ethyl 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylate Synthesis[4]
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N-Amination Setup: Dissolve 4-methylpyridine (1.6 mmol) in anhydrous dichloromethane (DCM, 10 mL). Cool the reaction vessel to 0 °C using an ice bath.
-
Causality: Cooling to 0 °C is critical. It controls the highly exothermic nature of the amination and prevents the thermal degradation of the aminating reagent before it can successfully attack the pyridine nitrogen.
-
-
Reagent Addition: Slowly add o-(2,4-dinitrophenyl)hydroxylamine (300 mg, 1.5 mmol) to the cooled solution. Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Causality: While hydroxylamine-O-sulfonic acid (HOSA) is classical, o-(2,4-dinitrophenyl)hydroxylamine is utilized here for its superior electrophilicity, which drives the formation of the N-aminopyridinium salt to completion.
-
-
Solvent Exchange: Concentrate the crude mixture under reduced pressure to remove the DCM. Re-dissolve the resulting intermediate in anhydrous N,N-dimethylformamide (DMF, 5 mL).
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Causality: DMF is a highly polar aprotic solvent that excellently solvates the intermediate and stabilizes the transient pyridinium-N-imine ylide generated in the next step.
-
-
1,3-Dipolar Cycloaddition: Add ethyl propiolate (168 μL, 1.7 mmol) and potassium carbonate (
, 260 mg, 1.9 mmol) to the DMF solution. Stir at room temperature overnight.-
Causality: The
is not merely for acid neutralization; it actively deprotonates the N-aminopyridinium salt to generate the critical 1,3-dipole. The alkyne undergoes a [3+2] cycloaddition with the dipole, followed by spontaneous oxidative aromatization under ambient air to yield the fully conjugated system[5].
-
-
Workup: Dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over
, concentrate, and purify via silica gel chromatography to yield the product as a brown solid[4].
Reactivity Profile and Late-Stage Functionalization
Understanding the regioselectivity of the 5-methylpyrazolo[1,5-a]pyridine core is paramount for late-stage functionalization in drug discovery.
Regioselective reactivity and functional logic of the 5-methylpyrazolo[1,5-a]pyridine scaffold.
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C-3 Functionalization: The C-3 position on the pyrazole ring holds the highest HOMO coefficient. Consequently, electrophilic aromatic substitution (EAS) reactions—such as Vilsmeier-Haack formylation, halogenation (using NIS or NBS), and nitration—occur exclusively and rapidly at this site[6].
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C-7 Functionalization: If the C-3 position is blocked, the C-7 position (adjacent to the bridgehead nitrogen) becomes the prime candidate for directed C-H activation and metalation, allowing for complex cross-coupling expansions.
Applications in Medicinal Chemistry
The 5-methylpyrazolo[1,5-a]pyridine scaffold has transitioned from a niche heterocycle to a cornerstone of modern rational drug design[1].
-
PI3Kγ/δ Dual Inhibitors: Recent breakthroughs in cancer immunotherapy have utilized this scaffold to target regulatory T cells and myeloid cells. The 5-methyl derivative serves as a core hinge-binding motif, where the nitrogen atoms interact with the kinase hinge region, and the 5-methyl group fills a specific hydrophobic pocket, leading to highly potent dual inhibitors (e.g., compound 20e / IHMT-PI3K-315, exhibiting IC50 values of 4.0 nM against PI3Kγ)[3].
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HIV-1 Reverse Transcriptase Inhibitors: In fragment-based drug discovery, substituting the 4-position of the original pyridine (yielding the 5-methyl fused system) was found to optimally orient the molecule within the DNA-dependent DNA polymerase (DDDP) active site of HIV-1 RT, drastically improving binding affinity compared to unmethylated analogs[4].
References
1.[1] Agrawal, N., Bansal, D., & Gautam, V. (2024). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery.1 2.[2] Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. (2020). Synthetic Communications. 2 3.[6] CymitQuimica. CAS 274-56-6: Pyrazolo[1,5-a]pyridine Properties. 6 4. Sigma-Aldrich. 5-Methylpyrazolo[1,5-a]pyridine | 104468-72-6 Chemical Properties. 5.[3] Wang, C., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry (ACS Publications). 3 6.[4] Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. (2023). Molecules (MDPI). 4 7.[5] Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. (2022). PMC. 5
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- 1. benthamdirect.com [benthamdirect.com]
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- 4. mdpi.com [mdpi.com]
- 5. Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
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